2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline
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Overview
Description
2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is an organic compound with the molecular formula C24H14Cl2N2. It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form stable complexes with metal ions.
Mechanism of Action
Target of Action
Similar compounds such as 4,7-diphenyl-1,10-phenanthroline are known to be used as electron transport / hole blocking layer (etl / hbl) in organic electronic devices .
Mode of Action
It is known that similar compounds interact with their targets by enabling electron transport .
Biochemical Pathways
It is known that similar compounds are involved in the electron transport process in organic electronic devices .
Pharmacokinetics
It is known that similar compounds are solution-processable, suggesting they may have good solubility .
Result of Action
Similar compounds are known to enable electron transport in organic electronic devices, which could result in the generation of light or electrical signals .
Action Environment
The action, efficacy, and stability of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline can be influenced by various environmental factors. For instance, the performance of similar compounds in organic electronic devices can be affected by factors such as temperature, humidity, and the presence of other materials .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline are largely determined by its unique structure. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects depend on the cell type and the concentration of this compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that depends on its interactions with transporters or binding proteins . It can also affect its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function depend on targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline typically involves the chlorination of 4,7-diphenyl-1,10-phenanthroline. This process can be carried out using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Complexation Reactions: It forms stable complexes with metal ions, which is a characteristic feature of phenanthroline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace chlorine atoms with other groups.
Complexation: Metal salts like copper(II) sulfate (CuSO4) or iron(II) chloride (FeCl2) are commonly used to form metal complexes.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenanthroline derivatives can be obtained.
Metal Complexes: The formation of metal-phenanthroline complexes, which have applications in catalysis and materials science.
Scientific Research Applications
2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Similar in structure but with methyl groups instead of chlorine atoms.
4,7-Diphenyl-1,10-phenanthroline: The parent compound without any substituents on the phenanthroline ring.
Uniqueness
2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is unique due to the presence of chlorine atoms, which can be further functionalized through substitution reactions. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications. Additionally, the chlorine atoms can influence the electronic properties of the compound, making it suitable for use in optoelectronic devices .
Properties
IUPAC Name |
2,9-dichloro-4,7-diphenyl-1,10-phenanthroline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2/c25-21-13-19(15-7-3-1-4-8-15)17-11-12-18-20(16-9-5-2-6-10-16)14-22(26)28-24(18)23(17)27-21/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQFTFBKMWFBPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does the addition of chlorine atoms to the BPhen core structure impact its exciton diffusion properties?
A1: The research demonstrates that incorporating chlorine atoms into the 2,9 positions of the 4,7-diphenyl-1,10-phenanthroline (BPhen) core significantly influences its exciton diffusion capabilities. [] Specifically, the singlet exciton diffusion length increases from less than 1 nm for BPhen to (5.4 ± 1.2) nm for BPhen-Cl2. [] This suggests that the chlorine atoms likely improve the efficiency of energy transfer between molecules in the singlet state, possibly due to enhanced intermolecular interactions or altered energy levels. Conversely, the triplet exciton diffusion length decreases from (15.4 ± 0.4) nm for BPhen to (8.0 ± 0.7) nm for BPhen-Cl2. [] This decrease is attributed to the chlorine atoms promoting a shift towards short-range Dexter energy transfer mechanisms, which are less efficient for long-range triplet diffusion compared to the Förster mechanism dominant in BPhen. []
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